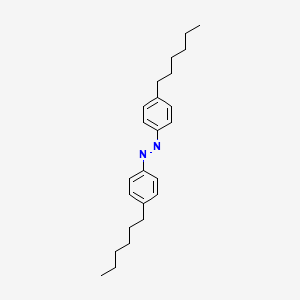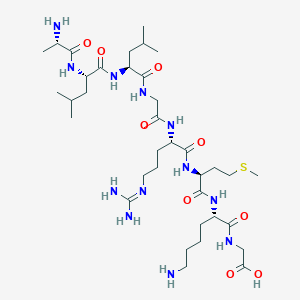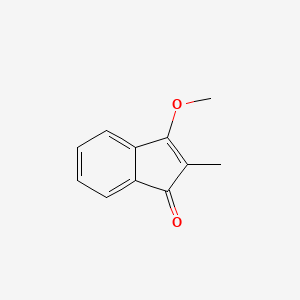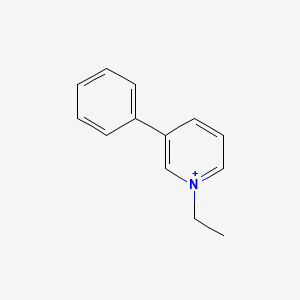![molecular formula C7H6Cl2Se B14275142 Benzene, [(dichloromethyl)seleno]- CAS No. 134480-05-0](/img/structure/B14275142.png)
Benzene, [(dichloromethyl)seleno]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(dichloromethyl)seleno]- is an organoselenium compound characterized by the presence of a benzene ring substituted with a dichloromethyl group and a selenium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(dichloromethyl)seleno]- typically involves the reaction of benzene with dichloromethyl selenide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of Benzene, [(dichloromethyl)seleno]- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality control throughout the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [(dichloromethyl)seleno]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Benzene, [(dichloromethyl)seleno]- can yield selenoxides, while nucleophilic substitution can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, [(dichloromethyl)seleno]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce selenium-containing functional groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of Benzene, [(dichloromethyl)seleno]- involves its interaction with molecular targets and pathways within cells. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The dichloromethyl group may also contribute to the compound’s reactivity and interactions with biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, [(dichloromethyl)thio]-: Contains a sulfur atom instead of selenium.
Benzene, [(dichloromethyl)oxy]-: Contains an oxygen atom instead of selenium.
Benzene, [(dichloromethyl)amino]-: Contains a nitrogen atom instead of selenium.
Uniqueness
Benzene, [(dichloromethyl)seleno]- is unique due to the presence of the selenium atom, which imparts distinct chemical properties and reactivity compared to its sulfur, oxygen, and nitrogen analogs. The selenium atom’s ability to participate in redox reactions and form stable selenides makes this compound particularly valuable in various research applications.
Eigenschaften
| 134480-05-0 | |
Molekularformel |
C7H6Cl2Se |
Molekulargewicht |
240.00 g/mol |
IUPAC-Name |
dichloromethylselanylbenzene |
InChI |
InChI=1S/C7H6Cl2Se/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H |
InChI-Schlüssel |
CYBQGYSQEHCHIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)

![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)


